Technical Monograph: Methyl 3-(4-fluorophenyl)prop-2-ynoate
Technical Monograph: Methyl 3-(4-fluorophenyl)prop-2-ynoate
Executive Summary
Methyl 3-(4-fluorophenyl)prop-2-ynoate (CAS: 42122-44-1) is a specialized alkynyl ester intermediate critical to modern medicinal chemistry. Characterized by an electron-deficient alkyne core flanked by a lipophilic fluorophenyl group and a reactive methyl ester, this compound serves as a high-value "linchpin" scaffold. It is extensively utilized in the synthesis of polysubstituted heterocycles—specifically isoxazoles, triazoles, and pyrazoles—which function as pharmacophores in oncology (e.g., Aurora kinase inhibitors) and immunology (e.g., ROR
Part 1: Chemical Identity & Physicochemical Profile[1]
This compound combines the steric and electronic modulation of a para-fluorine substituent with the high electrophilicity of a conjugated alkynyl ester.
Nomenclature & Identification[1][2][3][4]
-
IUPAC Name: Methyl 3-(4-fluorophenyl)prop-2-ynoate[1]
-
Common Synonyms: Methyl 3-(4-fluorophenyl)propiolate; Methyl (4-fluorophenyl)acetylenecarboxylate
-
SMILES: COC(=O)C#CC1=CC=C(F)C=C1
Physical Properties Table[4]
| Property | Value / Description | Note |
| Molecular Formula | C | |
| Molecular Weight | 178.16 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 86 – 91 °C | Sharp melting range indicates high crystallinity.[1] |
| Solubility | Soluble in DCM, EtOAc, THF, MeOH | Sparingly soluble in water; hydrolyzes in strong base. |
| Electronic Character | Michael Acceptor / Dipolarophile | Activated by ester conjugation.[4] |
| Fluorine Effect | Increases metabolic stability vs. non-fluorinated analog.[4] |
Part 2: Synthetic Routes & Methodology
The most robust synthesis of Methyl 3-(4-fluorophenyl)prop-2-ynoate is the Sonogashira Cross-Coupling . This method is preferred over direct esterification of the acid due to the availability of aryl halides and the mild conditions that preserve the alkyne unsaturation.
Protocol: Sonogashira Coupling
Reaction: 1-Bromo-4-fluorobenzene + Methyl Propiolate
Reagents & Stoichiometry[4][5][6]
-
Substrate: 1-Bromo-4-fluorobenzene (1.0 equiv)
-
Alkyne Source: Methyl propiolate (1.2 equiv)
-
Catalyst: Pd(PPh
) Cl (2–5 mol%) -
Co-Catalyst: CuI (1–3 mol%)
-
Base/Solvent: Triethylamine (Et
N) or Diisopropylamine (DIPA) in THF (degassed).[4]
Step-by-Step Methodology
-
Inerting: Flame-dry a 2-neck round-bottom flask and purge with Argon/Nitrogen.
-
Charging: Add Pd(PPh
) Cl , CuI, and 1-Bromo-4-fluorobenzene. -
Solvation: Add degassed THF and the amine base (Et
N). -
Addition: Dropwise add Methyl Propiolate via syringe at 0°C to prevent homocoupling (Glaser coupling) of the alkyne.
-
Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:1).[4]
-
Workup: Filter through a celite pad to remove Pd/Cu residues.[4] Wash with brine.[4] Dry organic layer over MgSO
.[4] -
Purification: Flash column chromatography (Silica gel). Elute with Hexane/EtOAc gradient.[4]
Critical Control Point: Methyl propiolate is volatile and a lachrymator.[4] Handle in a fume hood. The order of addition (alkyne last) is crucial to minimize homocoupling side products.[4]
Visualization: Synthesis Workflow
Figure 1: Catalytic cycle depicting the Pd/Cu-mediated coupling of aryl halides with methyl propiolate.
Part 3: Reactivity & Mechanistic Insights[6]
The chemical utility of Methyl 3-(4-fluorophenyl)prop-2-ynoate stems from its polarized triple bond . The ester group withdraws electron density, making the
1,3-Dipolar Cycloaddition (Click Chemistry)
This is the primary application in drug discovery. The compound acts as a dipolarophile .[4]
-
Reaction: Reacts with Azides (R-N
) or Nitrile Oxides.[4] -
Product: 1,4-disubstituted-1,2,3-triazoles or isoxazoles.
-
Mechanism: Thermal [3+2] cycloaddition.[4][7] The regioselectivity is often controlled by the steric bulk of the ester and the electronic effects of the fluorine, typically favoring the 1,4-isomer in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Michael Addition (Conjugate Addition)
Nucleophiles (amines, thiols, alkoxides) attack the
-
Regioselectivity: Attack occurs exclusively at the C3 position (beta to the ester) due to resonance stabilization of the intermediate enolate.
-
Utility: Synthesis of
-amino acrylates or thio-acrylates.[4]
Visualization: Reactivity Pathways
Figure 2: The electrophilic alkyne core allows for divergent synthesis of distinct heterocyclic classes.
Part 4: Applications in Drug Discovery[9]
The "Fluorine Effect"
The inclusion of the para-fluorine atom is not arbitrary. In medicinal chemistry, this substitution serves three specific functions:
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking P450-mediated oxidation at the para position, a common metabolic soft spot.
-
Lipophilicity Modulation: Fluorine increases lipophilicity (
), improving membrane permeability without significant steric penalty compared to a methyl group.[4] -
Electronic Tuning: The electronegativity of fluorine modulates the pKa of neighboring functional groups in the final pharmacophore.[4]
Case Study: Kinase Inhibitors
Research into Aurora kinase B inhibitors has utilized this scaffold to construct the core binding motif.[4] The alkyne is converted into a heterocycle that mimics the ATP purine ring, while the fluorophenyl group occupies the hydrophobic pocket of the enzyme, enhancing binding affinity through
Part 5: Handling, Stability & Safety
Stability[9][10][11][12]
-
Storage: Store at 2–8°C. The compound is stable as a solid but can polymerize or hydrolyze in solution if exposed to heat or strong acids/bases for prolonged periods.[4]
-
Light Sensitivity: Protect from light to prevent potential photo-induced isomerization or degradation.[4]
Safety Profile (GHS Classifications)
-
Signal Word: Warning
-
PPE: Nitrile gloves, safety goggles, and use within a certified chemical fume hood.
References
-
Chinchilla, R., & Nájera, C. (2011).[4][10] Recent advances in Sonogashira reactions.[4][10] Chemical Society Reviews.[4][10] (Review of catalytic cycles applicable to aryl propiolates). [Link]
-
PubChem. Methyl 3-(4-fluorophenyl)prop-2-ynoate Compound Summary. National Library of Medicine.[4] [Link]
-
Jiang, B., et al. (2020).[4] Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)... as novel RORγt inverse agonists.[11] Bioorganic & Medicinal Chemistry Letters.[4] (Application in drug design). [Link]
Sources
- 1. methyl (2E)-3-(4-fluorophenyl)prop-2-enoate | C10H9FO2 | CID 958751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-(4-fluorophenyl)propiolate | 42122-44-1 [sigmaaldrich.com]
- 3. 42122-44-1|Methyl 3-(4-fluorophenyl)propiolate|BLD Pharm [bldpharm.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
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- 10. researchgate.net [researchgate.net]
- 11. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
